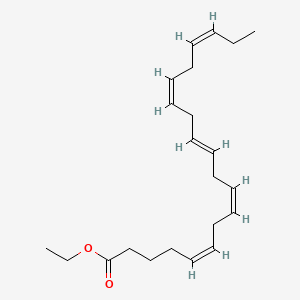
Ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Description
Ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate is a long-chain fatty acid ethyl ester. It is derived from the formal condensation of the carboxy group of (5Z,8Z,11E,14Z,17Z)-icosapentaenoic acid with the hydroxy group of ethanol . This compound is known for its significant biological roles and applications, particularly in the fields of medicine and biochemistry.
Properties
Molecular Formula |
C22H34O2 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11+,15-14-,18-17- |
InChI Key |
SSQPWTVBQMWLSZ-QSKHRYGZSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C/C/C=C\C/C=C\CCCC(=O)OCC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate typically involves the esterification of (5Z,8Z,11E,14Z,17Z)-icosapentaenoic acid with ethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with enhanced reaction kinetics and efficient separation techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated fatty acid ethyl esters.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkoxides or amines can be used as nucleophiles under basic conditions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acid ethyl esters.
Substitution: Alkyl or amino derivatives.
Scientific Research Applications
Ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate involves its conversion to active metabolites in the body. These metabolites interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound modulates the production of eicosanoids, which are signaling molecules that play a crucial role in inflammation and immune responses .
Comparison with Similar Compounds
- Ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate
- Ethyl (5Z,8Z,11Z,14Z,17Z)-2,2-diethylicosa-5,8,11,14,17-pentaenoate
Comparison: Ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate is unique due to its specific configuration of double bonds, which influences its biological activity and stability. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


